

Application Notes and Protocols for GZD856 Xenograft Mouse Model

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Compound of Interest		
Compound Name:	GZD856	
Cat. No.:	B15576677	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the **GZD856** xenograft mouse model in preclinical cancer research. **GZD856** is a potent, orally bioavailable inhibitor of Bcr-Abl, including the T315I mutant, which confers resistance to imatinib.[1][2] This document outlines the in vivo efficacy of **GZD856** in mouse models, details the experimental procedures for establishing and evaluating these models, and provides insights into the underlying mechanism of action.

In Vitro Activity of GZD856

GZD856 has demonstrated potent inhibitory activity against both wild-type Bcr-Abl and the imatinib-resistant T315I mutant.[1] The half-maximal inhibitory concentrations (IC50) for **GZD856** and control compounds against various leukemia cell lines are summarized below.



Cell Line	Bcr-Abl Status	GZD856 IC50 (nM)	Imatinib IC50 (nM)	Nilotinib IC50 (nM)	Ponatinib IC50 (nM)	Taxol IC50 (nM)
K562	Bcr-Abl WT	2.2	189	6.5	0.5	5.1
Ba/F3	Bcr-Abl WT	0.64	500	22	0.16	ND
Ba/F3	Bcr-Abl T315I	10.8	10,160	1,461	6.5	ND
K562R	Q252H	67.0	6,050	350	ND	7.0
MOLT-4	Bcr-Abl Negative	499.4	48,500	20,400	7.8	2.7
U937	Bcr-Abl Negative	2001.0	16,000	9,520	1.0	2.3
ND: Not Detected						

In Vivo Efficacy of GZD856 in Xenograft Models

GZD856 has shown significant anti-tumor efficacy in subcutaneous xenograft models of human Chronic Myeloid Leukemia (CML). The key findings from these studies are presented below.

K562 Xenograft Model (Wild-Type Bcr-Abl)

Treatment Group	Dosage	Administration Route	Duration	Tumor Growth Inhibition
GZD856	10 mg/kg/day	Oral Gavage	16 days	Potent suppression of tumor growth
Imatinib (Control)	50 mg/kg/day	Oral Gavage	Not specified	Validation of model

Ba/F3 Xenograft Model (Bcr-Abl T315I Mutant)

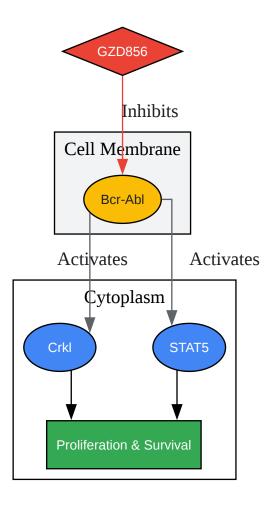


Treatment Group	Dosage	Administration Route	Duration	Tumor Growth Inhibition
GZD856	20 mg/kg/day	Oral Gavage	16 days	No obvious inhibition
GZD856	50 mg/kg/day	Oral Gavage	16 days	~90% tumor regression
Imatinib (Control)	100 mg/kg/day	Oral Gavage	16 days	No inhibition

Signaling Pathway of GZD856

GZD856 effectively inhibits the constitutively active Bcr-Abl tyrosine kinase, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. Western blot analyses have confirmed that **GZD856** suppresses the activation of Bcr-Abl and its downstream effectors, Crkl and STAT5, in a dose-dependent manner in both K562 and Ba/F3 cell lines expressing wild-type or T315I mutant Bcr-Abl.[1]





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GZD856 inhibits the Bcr-Abl signaling pathway.

Experimental Protocols

The following are detailed protocols for establishing and evaluating **GZD856** in xenograft mouse models.

Cell Culture

- Cell Lines:
 - K562 (human CML cell line, Bcr-Abl positive)
 - Ba/F3 cells stably expressing wild-type Bcr-Abl or the T315I mutant.



- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. For Ba/F3 cells, the medium should also be supplemented with IL-3 to maintain viability, except for those cells that have been rendered IL-3 independent by the expression of Bcr-Abl.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

Xenograft Mouse Model Establishment



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References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance PubMed [pubmed.ncbi.nlm.nih.gov]
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